(1R,5S)-3-(methylthio)-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide
Description
Properties
IUPAC Name |
3-methylsulfanyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2OS/c1-21-16-11-14-7-8-15(12-16)19(14)17(20)18-10-9-13-5-3-2-4-6-13/h2-6,14-16H,7-12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSXKKOAMRALJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2CCC(C1)N2C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-3-(methylthio)-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the methylthio group, and the attachment of the phenethyl and carboxamide groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Structural Analysis
The compound’s core structure includes:
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Azabicyclo[3.2.1]octane system : A rigid bicyclic framework with a nitrogen atom at position 3.
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Carboxamide group : A CONH-phenethyl substituent at position 8.
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Methylthio group : A CH₃-S group at position 3.
| Functional Groups | Reactivity | Key Interactions |
|---|---|---|
| Carboxamide (CONHR) | Hydrolysis, alkylation, nucleophilic substitution | Susceptible to acidic/basic hydrolysis, amide bond cleavage |
| Methylthio (SCH₃) | Oxidation, alkylation, nucleophilic attack | Prone to oxidation to sulfoxide/sulfone; possible S-alkylation |
| Bicyclic nitrogen | Alkylation, acylation, redox reactions | May act as a base or participate in ring-opening reactions |
Amide Bond Reactivity
Amides are typically resistant to hydrolysis but can undergo reactions under strong acidic or basic conditions:
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Acidic hydrolysis : Conversion to carboxylic acid and phenethylamine under prolonged heating with H₃O⁺.
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Nucleophilic acylation : Potential for substitution at the amide nitrogen with nucleophiles (e.g., alkoxides).
Methylthio Group Reactivity
The SCH₃ group may participate in:
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Oxidation : Conversion to sulfoxide (S(O)) or sulfone (S(O)₂) using oxidizing agents like H₂O₂ or mCPBA.
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Alkylation : Possible S-alkylation via electrophilic substitution (e.g., with alkyl halides).
Bicyclic Nitrogen Reactivity
The nitrogen atom in the azabicyclooctane system may act as a base:
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Alkylation/Acylation : Quaternization with alkylating agents (e.g., methyl iodide) or acylating agents (e.g., acetyl chloride) .
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Redox reactions : Potential for oxidation/reduction under specific conditions, though stability of the bicyclic system may limit reactivity .
Stability and Degradation
The compound’s stability would depend on:
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Amide stability : Resistant to mild acids/bases but susceptible to harsh conditions.
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Sulfur-containing groups : Prone to oxidation, which could alter pharmacokinetic properties.
Experimental Data Gaps
The provided sources lack direct experimental data on this compound’s reactions. Key gaps include:
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Kinetic studies : Rates of hydrolysis, oxidation, or alkylation.
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Reaction conditions : Optimal pH, temperature, or catalysts for specific transformations.
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Toxicity profile : Effects of degradation products (e.g., phenethylamine, methyl sulfides).
Scientific Research Applications
Research indicates that compounds with similar structures often interact significantly with neurotransmitter systems, potentially affecting mood and cognitive functions. The unique stereochemistry of (1R,5S)-3-(methylthio)-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide allows it to exhibit selective binding to various receptors involved in neuropharmacology.
Potential Therapeutic Applications
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Neuropharmacology:
- The compound may modulate neurotransmitter activity, making it a candidate for treating mood disorders and cognitive impairments.
- Interaction studies have shown potential binding affinities to serotonin and dopamine receptors, which are critical in mood regulation.
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Pain Management:
- Preliminary studies suggest analgesic properties, possibly through opioid receptor interactions or modulation of pain pathways in the central nervous system.
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Anticancer Activity:
- Similar compounds have demonstrated anticancer effects against various cell lines by inducing apoptosis or inhibiting cell proliferation.
Neuropharmacological Studies
Recent studies utilizing computer-aided drug design have predicted that this compound could interact favorably with various neuropharmacological targets, suggesting its potential as a lead compound for further development in treating neurological disorders.
Cancer Research
In vitro studies have shown that similar compounds exhibit significant growth inhibition against cancer cell lines such as OVCAR-8 and NCI-H460, indicating that This compound may also possess anticancer properties worth exploring in future research.
Mechanism of Action
The mechanism of action of (1R,5S)-3-(methylthio)-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Substituents
The target compound’s closest analogs differ in two key regions:
Position 3 substituent : Methylthio (-SCH₃) vs. sulfonyl (-SO₂-) or other groups.
Carboxamide aryl/alkyl group : Phenethyl vs. substituted phenyl (e.g., trifluoromethyl, methoxy, ethoxy).
Table 1: Comparative Structural and Molecular Features
| Compound Name | CAS Number | Position 3 Substituent | Carboxamide Group | Molecular Weight (g/mol) | Molecular Formula |
|---|---|---|---|---|---|
| (1R,5S)-3-(Methylthio)-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide | 1705861-77-3 | -SCH₃ | Phenethyl | 304.5 | C₁₇H₂₄N₂OS |
| (1R,5S)-3-(Phenylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide | 1170321-78-4 | -SO₂Ph | 4-(Trifluoromethyl)phenyl | 439.4 | C₂₁H₂₂F₃N₂O₃S |
| (1R,5S)-N-(3,5-Dimethoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide | 1705061-00-2 | -SCH₃ | 3,5-Dimethoxyphenyl | 336.5 | C₁₇H₂₄N₂O₃S |
| (1R,5S)-3-(Methylthio)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide | 1704532-63-7 | -SCH₃ | 4-(Trifluoromethyl)phenyl | 344.4 | C₁₆H₁₉F₃N₂OS |
| (1R,5S)-N-(2-Ethoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide | 1706065-71-5 | -SCH₃ | 2-Ethoxyphenyl | 320.5 | C₁₇H₂₄N₂O₂S |
Key Comparative Insights
Impact of Position 3 Substituent :
- The methylthio group (-SCH₃) in the target compound and analogs (–23) enhances lipophilicity compared to sulfonyl-containing derivatives () . Sulfonyl groups increase polarity and may reduce membrane permeability.
- Methylthio’s electron-donating nature could influence metabolic stability, as sulfur-containing groups are prone to oxidation .
Trifluoromethylphenyl (): Introduces strong electron-withdrawing effects, which may enhance binding affinity to hydrophobic pockets in target proteins . Methoxy/ethoxy groups (): Electron-donating substituents could alter solubility and hydrogen-bonding interactions .
Molecular Weight and Bioavailability :
- The target compound (304.5 g/mol) falls within the optimal range for oral bioavailability (<500 g/mol), while sulfonyl derivatives (e.g., 439.4 g/mol in ) may face challenges in absorption .
Biological Activity
(1R,5S)-3-(methylthio)-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide is a bicyclic amide compound characterized by a complex structure that includes a bicyclo[3.2.1]octane framework, a methylthio group, and a phenethyl substituent. The compound's stereochemistry is defined by its (1R,5S) configuration, which plays a crucial role in its biological activity.
The molecular formula of this compound is C17H24N2OS, with a molecular weight of 304.45 g/mol. Its structure can be represented as follows:
Biological Activity Overview
Research indicates that compounds with similar structural features often interact significantly with neurotransmitter systems, potentially affecting mood and cognitive functions. The biological activity of this compound has been predicted through computational methods, suggesting its potential pharmacological effects on various biological targets, particularly in neuropharmacology and pain management.
Interaction with Receptors
The compound's interactions with G protein-coupled receptors (GPCRs) are of particular interest. GPCRs are pivotal in mediating various physiological processes and are often targeted in drug development. The following table summarizes some relevant GPCRs and their associated activities:
| Receptor Type | Function | Potential Interaction |
|---|---|---|
| Dopamine Receptors | Mood regulation | Potential modulatory effects |
| Serotonin Receptors | Cognitive functions | Antidepressant-like activity |
| Opioid Receptors | Pain modulation | Analgesic effects |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.
- Neuropharmacological Studies : Compounds structurally similar to this bicyclic amide have shown significant interactions with neurotransmitter systems, influencing mood and cognition. For example, derivatives of phenethylamine have demonstrated neurotransmitter activity that could be extrapolated to predict the effects of this compound.
- Analgesic Activity : Research into 8-azabicyclo[3.2.1]octane derivatives has indicated potential analgesic properties. Animal models have shown that these compounds can modulate pain pathways effectively.
- Binding Affinity Studies : In vitro studies have assessed the binding affinity of this compound to various receptors using techniques such as radiolabeled ligand binding assays and functional assays to evaluate downstream signaling pathways.
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with other structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Phenyl ring and ethynyl group | mGluR5 antagonist |
| 8-Azabicyclo[3.2.1]octane derivatives | Bicyclic structure | Analgesic effects |
| Phenethylamine derivatives | Similar phenethyl moiety | Neurotransmitter activity |
This comparison highlights how the specific stereochemistry and functional groups of this compound may confer distinct pharmacological profiles relative to its analogs.
Q & A
Q. What are the common synthetic strategies for constructing the 8-azabicyclo[3.2.1]octane core in this compound?
The 8-azabicyclo[3.2.1]octane scaffold is typically synthesized via radical cyclization or intramolecular coupling reactions. For example, radical cyclization of bromo-azetidinones using n-tributyltin hydride and AIBN yields bicyclic structures with high diastereocontrol (>99%) . Alternative routes involve coupling tropane derivatives with aryl groups, as seen in the synthesis of BIMU analogs, where phenethylamine or benzimidazole moieties are introduced via carboxamide linkages .
Q. How is the stereochemistry of the (1R,5S) configuration validated during synthesis?
Stereochemical validation relies on X-ray crystallography (e.g., resolving fused piperidine-pyrrolidine ring conformations) and chiral HPLC. Nuclear Overhauser Effect (NOE) NMR experiments can also confirm spatial arrangements of substituents, such as the methylthio group at position 3 and phenethyl chain at the carboxamide .
Q. What in vitro assays are used to assess receptor binding affinity and selectivity?
Electrophysiological methods (e.g., slow EPSP measurements in myenteric neurons) and radioligand displacement assays (using 5-HT₄ or σ receptor ligands) are common. For example, BIMU 8, a structural analog, showed partial agonism at 5-HT₄ receptors in guinea pig ileum preparations .
Advanced Research Questions
Q. How do structural modifications at the 3-(methylthio) and N-phenethyl positions influence pharmacological activity?
Substitution at position 3 (e.g., methylthio vs. hydroxyl) modulates lipophilicity and hydrogen bonding, impacting blood-brain barrier permeability. The N-phenethyl group enhances σ receptor affinity, as demonstrated in analogs like WIN35428, where fluorophenyl substitutions increased dopamine transporter binding . Computational docking studies (e.g., with 5-HT₄ homology models) can further rationalize selectivity trends .
Q. What experimental approaches resolve contradictions between receptor binding data and functional activity?
Partial agonism (e.g., BIMU 8) may explain discrepancies between high receptor affinity and low functional efficacy. Functional assays (e.g., cAMP accumulation or calcium flux) should complement binding studies. For example, BIMU 1 showed high 5-HT₄ binding but only partial activation, necessitating pathway-specific profiling .
Q. How is enantiomeric purity ensured during large-scale synthesis?
Chiral auxiliaries (e.g., tert-butyl carbamates) or asymmetric catalysis (e.g., Jacobsen epoxidation) are employed. Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) can achieve >99% enantiomeric excess, as seen in the resolution of 8-azabicyclo[3.2.1]octane intermediates .
Q. What pre-formulation studies are critical for stabilizing this compound in drug delivery systems?
Compatibility testing with excipients (e.g., lactose, PVP) under accelerated stability conditions (40°C/75% RH) identifies degradation pathways. For analogs like 4-amino-5-chloro-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide, excipient-induced hydrolysis was mitigated using desiccants .
Methodological Considerations
Q. Which analytical techniques are prioritized for characterizing degradation products?
LC-MS/MS with high-resolution mass spectrometry (HRMS) identifies oxidative or hydrolytic byproducts. For example, N-dealkylation of the phenethyl chain or sulfoxide formation at the methylthio group are common degradation pathways .
Q. How are in vitro-in vivo correlations (IVIVC) established for pharmacokinetic profiling?
Microsomal stability assays (human/rat liver microsomes) and PAMPA permeability models predict bioavailability. Metabolite identification (e.g., CYP3A4-mediated oxidation) guides dose adjustments, as seen in tropane-derived analogs .
Q. What strategies optimize receptor subtype selectivity in derivative design?
Pharmacophore modeling and molecular dynamics simulations (e.g., using Schrödinger Suite) refine substituent placement. For instance, replacing methylthio with bulkier groups (e.g., benzyl) reduced off-target σ₁ receptor binding in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
